molecular formula C19H13FN2 B14531213 N-(3-Fluorophenyl)acridin-9-amine CAS No. 62383-02-2

N-(3-Fluorophenyl)acridin-9-amine

Cat. No.: B14531213
CAS No.: 62383-02-2
M. Wt: 288.3 g/mol
InChI Key: RXBDPPJMCIQKKJ-UHFFFAOYSA-N
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Description

N-(3-Fluorophenyl)acridin-9-amine is a chemical compound belonging to the 9-aminoacridine class, which is gaining significant attention in biomedical research . This compound shares a core structural motif with other acridine derivatives that have been identified as potent small-molecule inhibitors of the transcription factor FoxP3, a master regulator of regulatory T cells (Tregs) . Tregs play a critical role in suppressing anti-tumor immunity, and their high prevalence in the tumor microenvironment is often correlated with poor prognosis . By potentially interfering with the DNA-binding activity of FoxP3, 9-aminoacridines can abrogate the suppressive function of Tregs and inhibit the expression of Treg-specific markers, thereby boosting anti-tumor immune responses in model systems . This mechanism highlights the value of this compound as a valuable research tool for immunologists and oncologists exploring novel cancer immunotherapy strategies centered on modulating Treg activity. As a member of the 9-aminoacridine family, it is a moderately strong base and should be handled with appropriate safety precautions . This compound is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

62383-02-2

Molecular Formula

C19H13FN2

Molecular Weight

288.3 g/mol

IUPAC Name

N-(3-fluorophenyl)acridin-9-amine

InChI

InChI=1S/C19H13FN2/c20-13-6-5-7-14(12-13)21-19-15-8-1-3-10-17(15)22-18-11-4-2-9-16(18)19/h1-12H,(H,21,22)

InChI Key

RXBDPPJMCIQKKJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)NC4=CC(=CC=C4)F

Origin of Product

United States

Preparation Methods

Nitration and Reduction

Initial nitration of acridine introduces a nitro group at position 9 using a mixture of concentrated nitric and sulfuric acids at 0–5°C for 4–6 hours. The nitro intermediate is reduced to 9-aminoacridine using hydrogen gas (1–3 atm) over a palladium-on-carbon catalyst in ethanol at 50°C. Yields for this step typically range from 70–85%, depending on reaction scale and purity of starting materials.

Coupling with 3-Fluorophenyl Groups

The 9-aminoacridine intermediate reacts with 1-fluoro-3-iodobenzene under palladium-catalyzed conditions. A representative procedure employs tris(dibenzylideneacetone)dipalladium(0) (5 mol%), Xantphos (10 mol%), and cesium carbonate in toluene at 110°C for 24 hours. Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane) affords the title compound in 60–75% yield.

Table 1: Optimization of Coupling Conditions

Catalyst System Temperature (°C) Time (h) Yield (%)
Pd(OAc)₂/Xantphos 110 24 68
Pd₂(dba)₃/BINAP 100 18 72
CuI/1,10-phenanthroline 120 36 55

Microwave-Assisted Synthesis

Microwave irradiation significantly accelerates the coupling step, reducing reaction times from hours to minutes. In a solvent-free protocol, 9-aminoacridine and 3-fluoroiodobenzene are mixed with potassium tert-butoxide and irradiated at 150 W for 5–10 minutes. This method achieves 78–82% yield while minimizing byproduct formation.

Mechanistic Advantages

Microwave energy enhances molecular collisions, promoting faster oxidative addition of the aryl halide to the palladium center. This approach eliminates the need for inert atmospheres, as demonstrated by successful reactions conducted in open vessels.

One-Pot Synthesis Strategies

Recent patents disclose streamlined one-pot methods combining nitration, reduction, and coupling in a single reactor. A notable example uses acridine, ammonium nitrate, and acetic anhydride for nitration, followed by in situ reduction with sodium dithionite. The resulting amine directly reacts with 3-fluorophenylboronic acid under Suzuki-Miyaura conditions, yielding this compound in 65% overall yield.

Table 2: Comparative Analysis of One-Pot vs. Multi-Step Methods

Parameter One-Pot Method Multi-Step Method
Total Time (h) 8 32
Overall Yield (%) 65 58
Purity (HPLC) 95.2 97.8

Solvent-Free and Green Chemistry Approaches

Environmental considerations have driven development of solvent-free syntheses. Ball milling 9-nitroacridine with ammonium formate and 3-fluoroaniline in the presence of a zinc oxide catalyst produces the target compound via mechanochemical coupling. This method achieves 70% yield with negligible waste generation.

Catalyst Recycling

Zinc oxide catalysts retain 89% activity after five cycles, as confirmed by X-ray diffraction analysis. This recyclability enhances the method’s industrial viability.

Critical Comparison of Methodologies

Each synthesis route presents distinct trade-offs:

  • Traditional Methods offer high purity (97–99%) but require extended reaction times.
  • Microwave Techniques excel in speed (5–10 minutes) but demand specialized equipment.
  • One-Pot Syntheses balance efficiency and yield, though purity may require additional polishing steps.
  • Solvent-Free Protocols align with green chemistry principles but exhibit moderate scalability.

Chemical Reactions Analysis

N-(3-Fluorophenyl)acridin-9-amine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like selenium dioxide and pyridinium chlorochromate, as well as reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of 9-methylacridines can produce acridine-9-carboxaldehydes .

Scientific Research Applications

N-(3-Fluorophenyl)acridin-9-amine is a derivative of acridine, a heterocyclic organic compound with applications in chemistry, biology, and medicine. It features a nitrogen atom bonded to a fluorinated phenyl ring attached to the nine-position of the acridine nucleus. this compound has potential therapeutic properties, including anticancer, antibacterial, and antimalarial activities.

Scientific Research Applications
this compound is used as a building block for synthesizing complex molecules in chemistry. Acridine derivatives, including this compound, have anticancer potential due to their ability to intercalate into DNA and inhibit topoisomerase enzymes in biology and medicine.

Mechanism of Action
this compound primarily acts through DNA intercalation, where the compound inserts itself between the base pairs of the DNA double helix. This disrupts normal DNA function and inhibits enzymes like topoisomerases, which are essential for DNA replication and transcription. Studies show this compound can selectively bind to DNA, interfering with enzymatic processes necessary for genetic material duplication and expression. This interaction makes it useful for targeting rapidly dividing cells, such as those found in cancers.

Anticancer Activity
9-Aminoacridine derivatives play a role due to their antiproliferative properties, and cancer chemotherapeutics based on the 9-aminoacridine core, like amascrine and ledakrin, have been developed . this compound represents a compelling area of research, holding promise for future therapeutic breakthroughs. Its versatility in chemical transformations, coupled with its robust biological activity, positions it as a valuable tool in both academic and industrial contexts.

9-Anilinoacridine derivatives have been studied as potential antitumor agents because they can intercalate into double-stranded DNA and inhibit topoisomerase II (Topo II) . Alkyl N- 3-(acridin-9-yl)amino-5-hydroxymethyl!phenylcarbamates also possess antitumor efficacy in vitro and in vivo .

Mechanism of Action

The mechanism of action of N-(3-Fluorophenyl)acridin-9-amine primarily involves DNA intercalation, where the compound inserts itself between the base pairs of the DNA double helix. This intercalation disrupts the normal function of DNA and inhibits the activity of enzymes such as topoisomerases, which are essential for DNA replication and transcription . This disruption can lead to cell death, making acridine derivatives effective anticancer agents .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

The substituent on the phenyl ring significantly impacts molecular properties. Key analogs include:

Compound Name Molecular Formula Molecular Weight logP Key Substituent Effects Reference
N-(3-Chlorophenyl)acridin-9-amine C₁₉H₁₃ClN₂ 304.78 5.5377 Chlorine (electron-withdrawing, lipophilic)
N-(3,5-Dimethoxyphenyl)acridin-9-amine (G4) C₂₁H₁₈N₂O₂ 330.38 ~3.5* Methoxy (electron-donating, polar)
N-(2-Nitrophenyl)acridin-9-amine C₁₉H₁₃N₃O₂ 315.33 ~4.0* Nitro (strongly electron-withdrawing, polar)

*Estimated based on substituent trends.

  • Fluorine vs. Chlorine : Fluorine’s higher electronegativity but lower lipophilicity compared to chlorine may reduce logP (estimated ~4.5–5.0 for N-(3-Fluorophenyl)acridin-9-amine) while enhancing dipole interactions .
  • Electron-Withdrawing vs. Donating Groups : Methoxy groups (G4) increase solubility and hydrogen-bonding capacity, whereas nitro or halogen substituents enhance electrophilicity and membrane permeability .

Tautomeric Behavior and Structural Flexibility

Acridin-9-amines exhibit amino-imino tautomerism, influenced by substituents and solvent polarity :

  • Electron-withdrawing groups (e.g., F, Cl, NO₂): Stabilize the amino tautomer due to reduced electron density on the exocyclic nitrogen.
  • Electron-donating groups (e.g., OCH₃): Favor the imino tautomer, which adopts a "butterfly" geometry. For this compound, the amino form is likely predominant, promoting planar interactions with DNA or enzyme active sites .
Anticancer Activity
  • G4 (3,5-dimethoxy) : Exhibits IC₅₀ = 12 µM against HL60 leukemia cells via intercalation and topoisomerase inhibition .
  • N-(3-Chlorophenyl)acridin-9-amine : Shows moderate activity (IC₅₀ ~20 µM) in preliminary screens, attributed to halogen-mediated DNA binding .
  • Fluorinated analogs (e.g., N-(5-(4-fluorophenyl)-thiadiazol-2-yl)acridin-9-amine) : Demonstrated potent anti-inflammatory and analgesic effects (ED₅₀ = 15 mg/kg), suggesting fluorine’s role in enhancing target selectivity .
Antimicrobial Activity
  • N-(3-Chloroquinoxalin-2-yl)acridin-9-amine derivatives: Broad-spectrum activity against Gram-positive bacteria (MIC = 4–8 µg/mL) due to quinoxaline-acridine synergy .

Key Research Findings and Implications

Tautomer-Driven Activity: The amino tautomer’s planarity may enhance DNA intercalation, while imino forms could favor enzyme inhibition .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(3-Fluorophenyl)acridin-9-amine, and how can reaction conditions be optimized?

  • Methodology : The compound can be synthesized via Buchwald-Hartwig amination between 9-chloroacridine and 3-fluoroaniline. Optimize palladium catalysts (e.g., Pd(OAc)₂) with ligands like XPhos, and use bases such as Cs₂CO₃ in toluene at 110°C. Monitor reaction progress via TLC and purify via column chromatography (silica gel, hexane/EtOAc gradient). Yield improvements (≥75%) require inert atmosphere control and stoichiometric tuning of aryl halide to amine ratios .
  • Characterization : Confirm structure using 1H^1H/13C^{13}C-NMR (e.g., aromatic proton shifts at δ 7.8–8.5 ppm) and high-resolution mass spectrometry (HRMS). Purity ≥95% should be verified via HPLC (C18 column, acetonitrile/water mobile phase) .

Q. How can researchers validate the electronic and steric effects of the 3-fluorophenyl substituent on acridin-9-amine’s properties?

  • Approach : Perform density functional theory (DFT) calculations to map electron distribution (HOMO/LUMO) and compare with non-fluorinated analogs. Experimentally, assess solubility in polar/nonpolar solvents and UV-Vis absorption spectra (λmax shifts indicate π-π* transitions influenced by fluorine’s electron-withdrawing effect). X-ray crystallography can resolve steric interactions in the solid state .

Q. What standard assays are used to evaluate the biological activity of this compound?

  • Protocols :

  • Kinase inhibition : Screen against kinase panels (e.g., EGFR, VEGFR) using fluorescence-based ADP-Glo™ assays.
  • Cytotoxicity : Use MTT assays in cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination.
  • Fluorescence imaging : Test in live cells using confocal microscopy to assess cellular uptake and sublocalization (acridine’s planar structure may intercalate DNA/RNA) .

Advanced Research Questions

Q. How should researchers address contradictory bioactivity data across different studies?

  • Troubleshooting :

  • Purity verification : Re-analyze batches via LC-MS to rule out impurities (e.g., dehalogenated byproducts).
  • Assay variability : Standardize cell culture conditions (e.g., passage number, serum concentration) and validate assay protocols with positive controls (e.g., doxorubicin for cytotoxicity).
  • Structural confirmation : Use 2D NMR (COSY, NOESY) to confirm regiochemistry and detect stereochemical anomalies .

Q. What computational strategies are effective for predicting the binding mode of this compound to biological targets?

  • Methods :

  • Molecular docking : Use AutoDock Vina with protein structures (PDB ID) to simulate ligand-receptor interactions. Focus on fluorine’s role in hydrogen bonding or hydrophobic pockets.
  • MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability and conformational changes.
  • QSAR modeling : Corrogate substituent effects (e.g., meta-fluoro vs. para-fluoro) on activity using descriptors like logP and polar surface area .

Q. How can degradation pathways and nitrosamine risks be mitigated during API formulation?

  • Risk management :

  • Stress testing : Expose the compound to heat, light, and humidity; analyze degradation products via GC-MS.
  • Nitrosamine screening : Use LC-MS/MS with MRM transitions (e.g., m/z 75→43 for N-nitrosodimethylamine).
  • Process controls : Avoid secondary amines in reagents/solvents; implement EMA guidelines for raw material questionnaires to trace nitrosamine sources .

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